Cas no 103222-12-4 (3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-)
![3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- structure](https://ja.kuujia.com/scimg/cas/103222-12-4x500.png)
3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
- 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ethylenediamide Compound)
- 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- 7-Aea-ciprofloxcin
- Ciprofloxacin-7-ethylenediamine
- Desethylen-Ciprofloxacin
- Desethylene ciprofloxacin
- M1-Ciprofloxacin
- Enrofloxacin EP Impurity G
- Ciprofloxacin EP IMpurity C
- 1-Cyclopropyl-4-oxo-6-fluoro-7-(2-aminoethylamino)-1,4-dihydro-3-quinolinecarboxylic acid
- 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[(2-aminoethyl)amino]-3-quinolinecarboxylic acid
- 1-Cyclopropyl-4-oxo-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-4-oxo-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydro-3-quinolinecarboxylic acid
- BAY-R-3964
- NS00133235
- DTXSID80145701
- PD061131
- SCHEMBL3975715
- Y7A089AJ9Y
- UNII-Y7A089AJ9Y
- 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid
- 7-[(2-AMINOETHYL)AMINO]-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID
- CIPROFLOXACIN METABOLITE 1
- Desethyleneciprofloxacin
- Q27294345
- CHEMBL1086529
- 103222-12-4
- Desethylene-ciprofloxacin
- 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ethylenediamine Compound)
- 7-((2-Aminoethyl)amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 3-Quinolinecarboxylic acid, 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
- CIPROFLOXACIN IMPURITY C [EP IMPURITY]
- ENROFLOXACIN FOR VETERINARY USE IMPURITY G [EP IMPURITY]
- ENROFLOXACIN IMPURITY G
- 7-Ethylenediamine ciprofloxacin
- DTXCID1068192
- STL483383
- ENROFLOXACIN FOR VETERINARY USE IMPURITY G (EP IMPURITY)
- CIPROFLOXACIN IMPURITY C (EP IMPURITY)
-
- インチ: InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22)
- InChIKey: ZYLULTURYPAERI-UHFFFAOYSA-N
- ほほえんだ: NCCNC1C=C2C(C(=O)C(C(O)=O)=CN2C2CC2)=CC=1F
計算された属性
- せいみつぶんしりょう: 305.11800
- どういたいしつりょう: 305.11757
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.7
- 疎水性パラメータ計算基準値(XlogP): _1.5
じっけんとくせい
- 密度みつど: 1.541
- ふってん: 550.2°Cat760mmHg
- フラッシュポイント: 286.5°C
- 屈折率: 1.71
- PSA: 74.57000
- LogP: 1.17920
3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | DEA22212-10 mg |
Ciprofloxacin ep impurity C |
103222-12-4 | 10mg |
$350.00 | 2023-01-05 | ||
Biosynth | DEA22212-25 mg |
Ciprofloxacin ep impurity C |
103222-12-4 | 25mg |
$500.00 | 2023-01-05 | ||
Chemenu | CM263225-1g |
7-((2-Aminoethyl)amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
103222-12-4 | 95%+ | 1g |
$1240 | 2023-02-19 | |
Biosynth | DEA22212-5 mg |
Ciprofloxacin ep impurity C |
103222-12-4 | 5mg |
$200.00 | 2023-01-05 | ||
A2B Chem LLC | AE08376-100mg |
DESETHYLENE CIPROFLOXACIN |
103222-12-4 | 98% | 100mg |
$972.00 | 2024-04-20 | |
Biosynth | DEA22212-1 mg |
Ciprofloxacin ep impurity C |
103222-12-4 | 1mg |
$80.00 | 2023-01-05 | ||
Biosynth | DEA22212-2 mg |
Ciprofloxacin ep impurity C |
103222-12-4 | 2mg |
$125.00 | 2023-01-05 |
3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-に関する追加情報
3-Quinolinecarboxylic Acid, 7-[(2-Aminoethyl)amino]-1-Cyclopropyl-6-Fluoro-1,4-Dihydro-4-Oxo
The compound with CAS No. 103222-12-4, known as 3-quinolinecarboxylic acid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family of heterocyclic compounds, which are well-known for their diverse biological activities and applications in drug development.
Quinoline derivatives have been extensively studied due to their potential as therapeutic agents. The structure of this compound features a quinoline ring system with several substituents that contribute to its unique properties. The presence of a cyclopropyl group at position 1, a fluorine atom at position 6, and an aminoethylamino group at position 7 introduces steric and electronic effects that can influence its bioavailability, stability, and interaction with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the quinoline core and introduce the desired substituents with high precision. For instance, the use of catalytic asymmetric synthesis has allowed for the construction of the chiral centers present in the molecule, ensuring optimal stereochemical control.
The biological activity of this compound has been a focal point of recent studies. Preclinical data suggest that it exhibits potent antimicrobial activity, particularly against multidrug-resistant bacterial strains. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for the treatment of chronic inflammatory diseases and certain types of cancer.
In terms of pharmacokinetics, this compound demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature enhances its ability to cross biological membranes, while the presence of polar groups ensures adequate solubility in aqueous environments. These properties are critical for achieving effective drug delivery and therapeutic efficacy.
The development of this compound has also been supported by advanced computational techniques. Molecular docking studies have provided insights into its binding modes with target proteins, while pharmacophore modeling has helped identify key structural features responsible for its bioactivity. These computational tools have significantly accelerated the drug discovery process and improved our understanding of this compound's mechanism of action.
Despite its promising potential, further research is required to fully elucidate the safety profile and long-term effects of this compound. Ongoing clinical trials are evaluating its tolerability and efficacy in human subjects, with initial results showing minimal adverse effects at therapeutic doses.
In conclusion, 3-quinolinecarboxylic acid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with innovative synthetic methods and promising biological activity, positions it as a strong candidate for future therapeutic applications. As research continues to unfold, this compound may pave the way for novel treatments in various disease areas.
103222-12-4 (3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-) 関連製品
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
- 79660-72-3(Fleroxacin)
- 124858-35-1(Nadifloxacin)
- 98105-99-8(Sarafloxacin)
- 93106-60-6(Enrofloxacin)
- 149676-40-4(Pefloxacin Mesylate Dihydrate)
- 110871-86-8(Sparfloxacin)
- 98079-51-7(lomefloxacin)
- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- 97867-33-9(Ciprofloxacin lactate)



